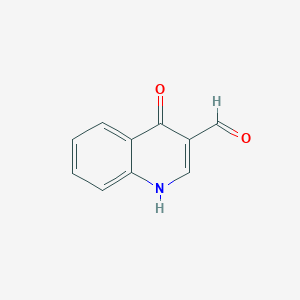

4-Hydroxyquinoline-3-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCOIVJCBPCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324621 | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-12-8 | |

| Record name | 7509-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyquinoline 3 Carbaldehyde and Its Analogues

Classical and Established Synthetic Routes

Several traditional methods have been pivotal in the synthesis of the 4-hydroxyquinoline (B1666331) core and its subsequent functionalization to yield 4-hydroxyquinoline-3-carbaldehyde.

Gould-Jacobs Cyclization and Related Condensation Reactions for 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org This process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This initial step forms an anilidomethylenemalonic ester.

The subsequent step involves a thermal cyclization, which is an intramolecular reaction that occurs at high temperatures. ablelab.eu This cyclization process, specifically a 6-electron cyclization, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. The final steps involve saponification, which is the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline core. wikipedia.orgmdpi.com The Gould-Jacobs reaction is particularly effective when using anilines that have electron-donating groups at the meta-position. wikipedia.org

Table 1: Key Stages of the Gould-Jacobs Reaction

| Step | Reactants | Product | Key Transformation |

| 1 | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | Condensation/Substitution |

| 2 | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | Thermal Cyclization |

| 3 | 4-Hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid | Saponification |

| 4 | 4-Hydroxyquinoline-3-carboxylic acid | 4-Hydroxyquinoline | Decarboxylation |

Vilsmeier-Haack Formylation in Quinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistry-reaction.com This reaction introduces a formyl group (-CHO) onto the substrate. chemistry-reaction.com The key reagent in this process is the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com

In the context of synthesizing this compound, the Vilsmeier-Haack reaction is applied to a 4-hydroxyquinoline precursor. The electron-rich nature of the 4-hydroxyquinoline ring system facilitates an electrophilic substitution reaction with the Vilsmeier reagent. chemistrysteps.com This substitution typically occurs at the C-3 position, which is activated by the hydroxyl group at C-4, to yield the desired 3-formyl derivative. nih.gov However, the hydroxyl group can sometimes react with the Vilsmeier reagent, leading to the formation of aryl formates as a side product. nih.gov

Pfitzinger and Friedländer Quinoline (B57606) Synthesis Adaptations for Functionalized Quinoline Derivatives

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. organicreactions.orgwikipedia.org This reaction, which can be catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to form the quinoline ring. organicreactions.org

The Pfitzinger reaction, considered a variation of the Friedländer synthesis, utilizes isatin or isatic acid as the starting material, which reacts with a carbonyl compound in the presence of a base. researchgate.netwikipedia.org This reaction leads to the formation of quinoline-4-carboxylic acids. wikipedia.org The mechanism involves the hydrolysis of the amide bond in isatin to form a keto-acid, which then reacts with the carbonyl compound to form an imine and subsequently an enamine. wikipedia.org Cyclization and dehydration of the enamine intermediate yield the final quinoline product. wikipedia.org By selecting appropriately substituted starting materials, these methods can be adapted to produce a variety of functionalized quinoline derivatives, including precursors to this compound.

Multi-Component Reactions for Quinoline Skeleton Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are advantageous due to their step economy and the ability to generate molecular complexity in a single step. nih.gov

The Doebner reaction is a notable multi-component approach for synthesizing quinoline-4-carboxylic acids. researchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net The mechanism is thought to proceed through either an initial aldol condensation followed by a Michael addition or a Schiff base formation followed by a Mannich-type reaction. nih.gov The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. nih.gov Such MCRs provide a versatile platform for the synthesis of diverse quinoline derivatives.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods.

Catalyst-Free and Environmentally Benign Reaction Conditions

Green chemistry principles emphasize the reduction of waste and the use of less hazardous chemicals. jddhs.com In the synthesis of quinoline derivatives, this has led to the exploration of catalyst-free and solvent-free reaction conditions. For instance, the Doebner reaction for the synthesis of quinoline-4-carboxylic acids has been successfully carried out in ethanol (B145695) without the need for a catalyst, providing the desired product in high yield with a simple filtration workup. researchgate.net Microwave-assisted synthesis has also emerged as a green alternative to conventional heating methods. researchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields. researchgate.net These approaches align with the goals of green chemistry by minimizing energy consumption and the use of potentially toxic catalysts and solvents.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Starting Materials | Product Type |

| Gould-Jacobs Cyclization | Thermal cyclization, multi-step | Anilines, Malonic esters | 4-Hydroxyquinolines |

| Vilsmeier-Haack Formylation | Electrophilic substitution, formylation | 4-Hydroxyquinolines, DMF, POCl₃ | 4-Hydroxyquinoline-3-carbaldehydes |

| Friedländer Synthesis | Condensation, cyclodehydration | 2-Aminobenzaldehydes, Carbonyls | Quinolines |

| Pfitzinger Reaction | Base-catalyzed condensation | Isatins, Carbonyls | Quinoline-4-carboxylic acids |

| Multi-Component Reactions | One-pot, high efficiency | Anilines, Aldehydes, Pyruvic acid | Quinoline-4-carboxylic acids |

| Green Chemistry Approaches | Catalyst-free, microwave-assisted | Various | Quinolines and derivatives |

List of Chemical Compounds

this compound

Aniline

Alkoxymethylenemalonic ester

Anilidomethylenemalonic ester

4-Hydroxy-3-carboalkoxyquinoline

4-Hydroxyquinoline

N,N-dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Chloromethyliminium salt

2-Aminobenzaldehyde

Isatin

Isatic acid

Quinoline-4-carboxylic acid

Pyruvic acid

Utilization of Green Solvents (e.g., Water, Ethanol)

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical synthesis. In the context of quinoline synthesis, ethanol and water have emerged as viable green alternatives to conventional hazardous solvents.

Multicomponent one-pot reactions have been successfully employed for the synthesis of quinoline analogues in refluxing ethanol. For instance, the reaction of substituted 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in ethanol, catalyzed by L-proline, yields dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones nih.gov. This approach highlights the utility of ethanol as a solvent for complex heterocyclic constructions.

Furthermore, microwave-assisted, catalyst-free, three-component one-pot green synthesis of highly functionalized (4-hydroxy)quinolines has been reported in an aqueous medium rsc.org. This method, which involves the reaction of quinoline-3-carbaldehyde, malononitrile (B47326), and an ammonium salt, proceeds via a tandem Knoevenagel mechanism to afford products in excellent yields rsc.org. The use of water as a solvent in this microwave-assisted protocol represents a significant advancement in the eco-friendly synthesis of quinoline derivatives researchgate.net.

The synthesis of 4-hydroxyquinolines has also been achieved using methanol (B129727) or ethanol in the initial steps of the Conrad-Limpach reaction, where aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate are reacted under reflux to form intermediate enamines nih.gov. Additionally, the reaction of 4-hydroxyquinolines with aromatic aldehydes in the presence of piperidine has been carried out in ethanol to yield functionalized products nih.gov.

| Reaction Type | Green Solvent | Reactants | Catalyst | Product | Reference |

| Multicomponent Reaction | Ethanol | 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones | nih.gov |

| Multicomponent Reaction | Water | Quinoline-3-carbaldehyde, malononitrile, ammonium salt | None | Highly functionalized (4-hydroxy)quinolines | rsc.org |

| Conrad-Limpach Reaction | Methanol/Ethanol | Aniline, dimethyl/diethyl-1,3-acetonedicarboxylate | None | Intermediate enamines | nih.gov |

| Aldehyde Condensation | Ethanol | 4-hydroxyquinolines, aromatic aldehydes | Piperidine | Functionalized 4-hydroxyquinolines | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various quinoline derivatives.

The Vilsmeier-Haack cyclization of N-phenylacetamide, a key step in the synthesis of 2-chloro-3-formylquinoline, can be efficiently carried out under microwave conditions. A green, solvent-free procedure using silica as a solid phase catalyst under microwave irradiation has been reported to produce 2-chloro-3-formylquinoline in high yields tandfonline.com. Microwave irradiation has also been utilized in the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, demonstrating reduced reaction times and enhanced yields asianpubs.orgresearchgate.net.

Furthermore, microwave-assisted multicomponent reactions have been developed for the synthesis of complex quinoline-containing heterocycles. For instance, the synthesis of dihydropyrimidine derivatives has been achieved by reacting 6-substituted-2-hydroxyquinoline-3-carbaldehyde, ethyl acetoacetate/acetylacetone, and urea/thiourea/phenylthiourea in DMF under microwave irradiation nih.gov. This method provides a rapid and efficient route to these functionalized pyrimidine-quinolones nih.gov.

A catalyst-free, three-component, one-pot synthesis of highly functionalized (4-hydroxy)quinolines has also been developed using microwave irradiation in an aqueous medium, showcasing a green and efficient approach rsc.org. The synthesis of 4-hydroxy-2-quinolone analogues has been achieved through a bismuth chloride-catalyzed reaction of β-enaminones with diethyl malonate in ethanol under microwave irradiation nih.gov.

| Product | Reactants | Conditions | Advantages | Reference |

| 2-Chloro-3-formylquinoline | N-phenylacetamide, Vilsmeier reagent | Microwave, solvent-free, silica catalyst | High yield, green conditions | tandfonline.com |

| 3-Acetyl-4-hydroxyquinoline derivatives | Aryl amines, other precursors | Microwave irradiation | Reduced reaction times, enhanced yields | asianpubs.orgresearchgate.net |

| Dihydropyrimidine derivatives | 6-substituted-2-hydroxyquinoline-3-carbaldehyde, ethyl acetoacetate/acetylacetone, urea/thiourea | Microwave, DMF | Rapid synthesis | nih.gov |

| Highly functionalized (4-hydroxy)quinolines | Quinoline-3-carbaldehyde, malononitrile, ammonium salt | Microwave, aqueous medium, catalyst-free | Green, excellent yields | rsc.org |

| 4-Hydroxy-2-quinolone analogues | β-enaminones, diethyl malonate | Microwave, ethanol, BiCl3 catalyst | Benign, good yields | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including quinolines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the quinoline scaffold.

The Suzuki-Miyaura cross-coupling reaction, in particular, has been utilized for the synthesis of functionalized quinoline derivatives. For instance, the programmed multiple C-H bond functionalization of 4-hydroxyquinoline has been achieved using palladium, copper, and rhodium catalysts, allowing for the introduction of substituents at various positions on the quinoline ring chemrxiv.org.

While direct Suzuki-Miyaura coupling on this compound is not extensively documented in the provided search results, the functionalization of related quinoline precursors is well-established. For example, palladium-catalyzed reactions have been employed in the synthesis and transformation of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which are privileged structures in medicinal chemistry researchgate.net. The selective functionalization of C-H bonds in arenes, including quinolines, is a challenging yet crucial area of research, with palladium-catalyzed C-H activation emerging as a promising approach for achieving site-selectivity rsc.orgnih.gov.

The versatility of palladium catalysis is further demonstrated by its use in carbonylative coupling reactions of iodoheteroaromatic substrates to introduce amide functionalities researchgate.net. Although specific examples for this compound are not detailed, the general applicability of these methods to quinoline systems suggests their potential for functionalizing this target compound or its close derivatives.

| Reaction Type | Catalyst | Substrate Class | Functionalization | Reference |

| C-H Functionalization | Palladium, Copper, Rhodium | 4-Hydroxyquinoline | Arylation, Alkenylation, etc. | chemrxiv.org |

| Cross-Coupling | Palladium | Quinolin-2(1H)-ones, Quinolin-4(1H)-ones | Various | researchgate.net |

| C-H Activation | Palladium | Arenes (including quinolines) | Site-selective functionalization | rsc.orgnih.gov |

| Aminocarbonylation | Palladium(0) | Iodoheteroaromatics | Amide introduction | researchgate.net |

Synthesis of Key Precursors and Intermediates to this compound

The synthesis of this compound often proceeds through key precursors and intermediates, with 2-chloro-3-formylquinolines being particularly important. The Vilsmeier-Haack reaction is a cornerstone for the synthesis of these crucial building blocks.

The Vilsmeier-Haack cyclization of acetanilides using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a widely used method to produce 2-chloro-3-formylquinolines nih.govchemijournal.comresearchgate.netchemijournal.comresearchgate.netechemcom.com. This reaction involves the formylation and subsequent cyclization of the acetanilide to form the quinoline ring system. The reaction conditions can be optimized, for instance, by using micellar media (e.g., CTAB, SDS, Triton-X-100) which can lead to good yields, especially for deactivated acetanilides thieme-connect.com.

A typical procedure for the synthesis of 2-chloro-3-formylquinoline involves treating the corresponding acetanilide with the Vilsmeier reagent (formed from POCl₃ and DMF) chemijournal.com. For example, reacting ortho-methyl acetanilide with the Vilsmeier reagent, followed by reflux, yields 2-chloro-8-methyl-3-formyl quinoline chemijournal.com.

These 2-chloro-3-formylquinoline intermediates can then be converted to 2-hydroxyquinoline-3-carbaldehyde (a tautomer of this compound) through hydrolysis, for example, by refluxing in acetic acid nih.gov. The reaction of 2-chloro-3-formylquinolines with acetic acid and sodium acetate under microwave irradiation also affords 2-oxo-1,2-dihydroquinoline-3-carbaldehydes nih.gov.

| Precursor/Intermediate | Synthetic Method | Reactants | Reagents/Catalyst | Key Features | Reference |

| 2-Chloro-3-formylquinolines | Vilsmeier-Haack Cyclization | Acetanilides | POCl₃, DMF | Widely applicable, formylation and cyclization in one pot | nih.govchemijournal.comresearchgate.netchemijournal.comresearchgate.netechemcom.com |

| 2-Chloro-3-formylquinolines | Vilsmeier-Haack Cyclization in Micellar Media | Acetanilides | POCl₃, DMF, Micellar agent (CTAB, SDS) | Good yields for deactivated acetanilides | thieme-connect.com |

| 2-Hydroxyquinoline-3-carbaldehyde | Hydrolysis | 2-Chloro-3-formylquinoline | Acetic acid | Conversion of chloro to hydroxy group | nih.gov |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes | Microwave-assisted hydrolysis | 2-Chloro-3-formylquinolines | Acetic acid, Sodium acetate | Efficient conversion under microwave | nih.gov |

Chemical Reactivity and Derivatization Strategies of 4 Hydroxyquinoline 3 Carbaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group at the 3-position of the 4-hydroxyquinoline (B1666331) scaffold is a key site for various chemical modifications. Its electrophilic nature allows for reactions with a diverse array of nucleophiles, leading to the formation of a wide range of derivatives.

Condensation Reactions with Amines to Form Schiff Bases

The condensation of 4-hydroxyquinoline-3-carbaldehyde with primary amines is a facile and widely employed method for the synthesis of Schiff bases, also known as imines. researchgate.netwjpsonline.com This reaction typically proceeds under mild conditions, often catalyzed by an acid or a base, or by heating, and involves the formation of a C=N double bond. wjpsonline.com The resulting Schiff bases are stable compounds with diverse applications.

The versatility of this reaction is demonstrated by the wide variety of amines that can be used, including aromatic and heterocyclic amines. For instance, reactions with various aminobenzoic acids, phenylenediamines, aminophenols, and other substituted anilines have been reported to yield the corresponding Schiff base derivatives. iaea.orgresearchgate.net The formation of these Schiff bases can be confirmed using spectroscopic techniques such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy. iaea.orgresearchgate.net

The general scheme for the formation of Schiff bases from this compound is as follows:

Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.

The reaction conditions for these condensations can be optimized. While some reactions proceed at ambient temperature, others may require heating or the use of a microwave synthesizer to drive the reaction to completion. wjpsonline.com The choice of solvent can also play a role, with ethanol (B145695) and methanol (B129727) being commonly used. wjpsonline.comyoutube.com

Table 1: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Aminobenzoic acid | 3-(((4-hydroxyquinolin-3-yl)methylene)amino)benzoic acid | Not specified | iaea.orgresearchgate.net |

| 2-Aminobenzoic acid | 2-(((4-hydroxyquinolin-3-yl)methylene)amino)benzoic acid | Not specified | iaea.orgresearchgate.net |

| 4-Aminobenzoic acid | 4-(((4-hydroxyquinolin-3-yl)methylene)amino)benzoic acid | Not specified | iaea.orgresearchgate.net |

| 1,3-Phenylenediamine | N,N'-(1,3-phenylene)bis((4-hydroxyquinolin-3-yl)methanimine) | Not specified | iaea.orgresearchgate.net |

| 2-Aminothiophenol | 4-hydroxy-3-((2-mercaptophenylimino)methyl)quinolin-4-ol | Not specified | iaea.orgresearchgate.net |

| 4-Aminoantipyrine | 1,5-dimethyl-2-phenyl-4-(((4-hydroxyquinolin-3-yl)methylene)amino)-1,2-dihydro-3H-pyrazol-3-one | Not specified | iaea.orgresearchgate.net |

| 2-Aminophenol | 2-((pyridin-4-ylmethylidene)amino)phenol | Not specified | iaea.orgresearchgate.net |

| Naphthalene-1-amine | 4-hydroxy-3-((naphthalen-1-ylimino)methyl)quinolin-4-ol | Not specified | iaea.orgresearchgate.net |

| 2,6-Diisopropylaniline | (E)-N-((4-hydroxyquinolin-3-yl)methylene)-2,6-diisopropylaniline | Methanol, reflux | mdpi.com |

Reductions to Corresponding Alcohol Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (4-hydroxyquinolin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of derivatives with potentially distinct biological and chemical properties.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Both reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon of the aldehyde. libretexts.org The choice between these two reagents often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Sodium borohydride is a milder reducing agent and is often preferred due to its greater safety and compatibility with protic solvents like ethanol and water. libretexts.org The reduction with NaBH₄ is typically carried out at room temperature. nih.gov

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, in addition to aldehydes and ketones. libretexts.org However, it reacts violently with water and other protic solvents, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk

The general reaction for the reduction of this compound is as follows:

Figure 2: Reduction of this compound to (4-hydroxyquinolin-3-yl)methanol.

Table 2: Reduction of Quinoline-3-carbaldehydes

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4,6,8-Triphenylquinoline-3-carbaldehyde | Sodium borohydride | Ethanol | 4,6,8-Triphenylquinoline-3-methanol | nih.gov |

| Aldehydes/Ketones | Sodium borohydride | Ethanol/Water | Primary/Secondary Alcohols | libretexts.org |

Oxidations and Rearrangement Reactions

While less commonly explored than condensation and reduction, the aldehyde group of this compound can undergo oxidation to the corresponding carboxylic acid, 4-hydroxyquinoline-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, selective oxidation of a methyl group at the 2-position to an aldehyde has been accomplished using reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂). These methods could potentially be adapted for the oxidation of the 3-carbaldehyde group.

Rearrangement reactions involving the aldehyde group are also conceivable, although specific examples for this compound are not extensively documented. However, related transformations, such as the Vilsmeier-Haack reaction on flavanones and azaflavanones to produce 4-chloroquinoline-3-carbaldehydes, highlight the potential for complex rearrangements within the quinoline (B57606) system. mdpi.com

Quinolone Ring System Transformations

The quinolone ring system of this compound is also amenable to various chemical modifications, further expanding its synthetic utility.

Nucleophilic Addition Reactions

The quinolone ring, particularly when activated by the electron-withdrawing aldehyde group, can participate in nucleophilic addition reactions. libretexts.org These reactions can occur at various positions on the ring, depending on the reaction conditions and the nature of the nucleophile. For instance, the addition of a hydride ion during reduction with NaBH₄ or LiAlH₄ is a form of nucleophilic addition to the C4-carbonyl group if the tautomeric form is considered. libretexts.org

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrano[3,2-c]quinolines)

A significant area of reactivity for this compound and its derivatives involves cyclocondensation reactions to form fused heterocyclic systems. These reactions often utilize both the hydroxyl group at the 4-position and the reactive aldehyde at the 3-position to build new rings onto the quinoline scaffold.

One prominent example is the synthesis of pyrano[3,2-c]quinolines. These fused systems can be constructed through various strategies. For instance, a one-pot multicomponent condensation between a 2,4-dihydroxy-1-methylquinoline, an aromatic aldehyde, and malononitrile (B47326) can lead to the formation of 2-amino-pyrano[3,2-c]quinoline derivatives. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield pyrano[3,2-c]quinolones. nih.gov

The reaction of 4-hydroxycoumarins (which share a similar reactive moiety) with aminocrotonates under solvent-free conditions also leads to the formation of pyrano[3,2-c]chromene-2,5-diones, suggesting similar reactivity for 4-hydroxyquinolones. rsc.org These reactions typically involve an initial Michael addition or Knoevenagel condensation followed by an intramolecular cyclization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Schiff base |

| Imine |

| Aminobenzoic acid |

| Phenylenediamine |

| Aminophenol |

| (4-hydroxyquinolin-3-yl)methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 4-hydroxyquinoline-3-carboxylic acid |

| Manganese dioxide |

| Selenium dioxide |

| 4-chloroquinoline-3-carbaldehyde (B1363059) |

| Pyrano[3,2-c]quinoline |

| 2,4-dihydroxy-1-methylquinoline |

| Malononitrile |

| 2-amino-pyrano[3,2-c]quinoline |

| 4-hydroxy-1-methylquinolin-2(1H)-one |

| Propargylic alcohol |

| Pyrano[3,2-c]quinolone |

| 4-hydroxycoumarin |

| Aminocrotonate |

| Pyrano[3,2-c]chromene-2,5-dione |

| Diethyl ether |

| Tetrahydrofuran |

| Ethanol |

| Methanol |

| 4,6,8-Triphenylquinoline-3-carbaldehyde |

| 4,6,8-Triphenylquinoline-3-methanol |

| 3-Aminobenzoic acid |

| 2-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| 1,3-Phenylenediamine |

| 2-Aminothiophenol |

| 4-Aminoantipyrine |

| 2-Aminophenol |

| Naphthalene-1-amine |

| 2,6-Diisopropylaniline |

| 2-Hydrazinobenzothiazole |

| Flavanone |

Hydrazide Formation and Further Derivatization

The aldehyde functional group at the C-3 position of the 4-hydroxyquinoline scaffold is a key site for chemical modification, readily undergoing condensation reactions. One of the most significant of these is the reaction with hydrazine (B178648) and its derivatives to form hydrazones. However, to generate hydrazide derivatives, the process typically starts from the corresponding ester, ethyl 4-hydroxyquinoline-3-carboxylate.

This ester is treated with hydrazine hydrate, often in a solvent like ethanol or dimethylformamide (DMF), to yield the crucial intermediate, 4-hydroxyquinoline-3-carbohydrazide (B12215663). thieme-connect.comresearchgate.net This hydrazide serves as a versatile building block for a wide array of further derivatizations. thieme-connect.com The hydrazide-hydrazone structure contains an azomethine group (-NH-N=CH-) linked to a carbonyl group, which is pivotal for its diverse applications. researchgate.net

Further derivatization of the 4-hydroxyquinoline-3-carbohydrazide intermediate can be achieved through several pathways:

Reaction with Acyl Chlorides: The hydrazide can react with various substituted benzoyl chlorides in the presence of a base like sodium carbonate in DMF. This reaction results in the formation of N'-aroyl-4-hydroxyquinoline-3-carbohydrazides, effectively attaching a substituted aromatic ring to the hydrazide moiety. thieme-connect.com

Reaction with Isocyanates: Treatment of the hydrazide intermediate with substituted phenyl isocyanates in a solvent such as acetonitrile (B52724) leads to the synthesis of N-(substituted-phenyl)-2-(4-hydroxyquinoline-3-carbonyl)hydrazinecarboxamides. thieme-connect.com

Condensation with Aldehydes and Ketones: The most common derivatization involves the condensation of the hydrazide with a wide range of aldehydes or ketones. researchgate.netnih.gov This reaction, typically carried out in refluxing ethanol, yields a series of hydrazide-hydrazone derivatives, allowing for the introduction of diverse structural motifs onto the core quinoline scaffold. researchgate.netnih.gov

These derivatization strategies are valuable for systematically modifying the structure of the parent compound, enabling the exploration of structure-activity relationships. researchgate.net

Table 1: Examples of Hydrazide Formation and Further Derivatization

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydrazine Hydrate | 4-Hydroxyquinoline-3-carbohydrazide | thieme-connect.com |

| 4-Hydroxyquinoline-3-carbohydrazide | 4-Substituted Benzoyl Chlorides | 4-Hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazides | thieme-connect.com |

| 4-Hydroxyquinoline-3-carbohydrazide | 4-Substituted Phenyl Isocyanates | N-(4-Substituted-phenyl)-2-(4-hydroxyquinoline-3-carbonyl) hydrazinecarboxamides | thieme-connect.com |

Strategies for Introducing Diverse Substituents on the Quinoline Ring

Introducing a variety of substituents onto the quinoline ring of this compound is crucial for tuning its chemical and physical properties. Several synthetic strategies can be employed, either by building the substituted quinoline ring from acyclic precursors or by modifying a pre-existing quinoline scaffold.

Building the Ring System (Annulation Strategies):

Gould-Jacobs Reaction: This is a classical and versatile method for forming the 4-hydroxyquinoline core structure. It begins with the condensation of an aniline (B41778) with a diethyl ethoxymethylenemalonate (EMME) derivative, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether. By starting with a substituted aniline, various substituents can be introduced onto the benzene (B151609) portion of the quinoline ring. thieme-connect.com

Conrad-Limpach Reaction: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 4-quinolones. This approach is also suitable for introducing substituents on the carbocyclic ring by using appropriately substituted anilines. nih.gov

Multi-component Reactions: Modern synthetic methods, such as three-component reactions, offer efficient pathways to construct substituted quinolines. For instance, a cascade reaction involving anilines, aldehyde derivatives, and aliphatic alkynes, catalyzed sequentially by copper(I) and gold(I), can produce various 4-hydroxyalkyl-quinoline derivatives. rsc.org

Modifying the Pre-formed Ring:

Vilsmeyer-Haack Reaction: This reaction can be used to synthesize 4-chloroquinoline-3-carbaldehydes from the corresponding azaflavanones. The resulting chloro-substituted quinoline is a key intermediate for further functionalization. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and vinyl substituents. Starting from a halo-substituted quinoline, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, reaction with various arylboronic acids in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) allows for the exclusive synthesis of 4,6,8-triarylquinoline-3-carbaldehydes. nih.govresearchgate.net This strategy enables the systematic introduction of diverse electronic and steric properties onto the quinoline framework.

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. These methods provide a comprehensive toolkit for creating a library of quinoline derivatives with tailored properties.

Table 2: Synthetic Strategies for Quinoline Ring Substitution

| Strategy | Key Reagents/Catalysts | Position of Substitution | Description | Reference |

|---|---|---|---|---|

| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate | Benzene ring (e.g., C5, C6, C7, C8) | Builds the quinoline ring from an acyclic precursor. | thieme-connect.com |

| Vilsmeyer-Haack Reaction | Azaflavanone, POCl₃, DMF | C4 (Chloro), C3 (Carbaldehyde) | Forms a 4-chloroquinoline-3-carbaldehyde intermediate. | mdpi.com |

| Suzuki-Miyaura Coupling | Halo-substituted quinoline, Arylboronic acid, Pd catalyst | Positions corresponding to initial halogenation (e.g., C4, C6, C8) | Introduces aryl groups onto a pre-formed quinoline ring. | nih.govresearchgate.net |

Derivatization for Enhanced Analytical Detection and Specificity

The inherent properties of this compound and its derivatives can be leveraged and enhanced for analytical purposes through targeted derivatization. This process involves chemically modifying the analyte to improve its detectability in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov The primary goals of such derivatization are to introduce or enhance chromophores for UV-Vis detection, add fluorophores for highly sensitive fluorescence detection, or improve ionization efficiency for mass spectrometry. researchgate.netnih.gov

Quinoline and its derivatives are particularly well-suited for these applications due to their rigid, planar structure and inherent fluorescence, which can be modulated by substituents. nih.gov The aldehyde group at the C-3 position and the hydroxyl group at the C-4 position are prime targets for derivatization reactions.

Strategies for Enhanced Detection:

Fluorescence Sensing: The quinoline scaffold itself acts as a fluorophore. By introducing specific chelating groups through derivatization, its fluorescence properties can be made highly sensitive and selective to certain analytes, such as metal ions. For example, quinoline-based derivatives can be designed as "turn-off" fluorescent sensors where the fluorescence is quenched upon binding to a target ion like Fe³⁺. nih.gov This quenching effect can be quantitatively correlated to the concentration of the analyte. The design involves creating a binding site that, upon complexation, alters the electronic properties of the quinoline fluorophore. nih.gov

Fluorogenic Labeling: The carbaldehyde group is reactive towards primary amines. This reactivity can be exploited by using the quinoline-carbaldehyde as a fluorogenic reagent. For instance, reagents like 3-(2-furoyl)quinoline-2-carbaldehyde react with primary amines to form highly fluorescent isoindole derivatives. nih.gov This allows for the high-sensitivity analysis of amino acids and other primary amine-containing compounds using HPLC with laser-induced fluorescence detection. nih.gov

Improving LC-MS Performance: For LC-MS analysis, derivatization can enhance ionization efficiency and provide characteristic fragmentation patterns, which aids in both detection and structural confirmation. nih.gov Reagents can be designed with permanently charged moieties or groups that are easily protonated to improve performance in electrospray ionization (ESI). Derivatization with reagents like 4-APEBA, which contains a bromophenethyl group, can introduce a specific isotopic signature, facilitating the detection and screening of unknown analytes from complex biological matrices. nih.gov

These derivatization strategies transform the this compound framework into a versatile platform for developing specific and highly sensitive analytical methods.

Table 3: Derivatization for Analytical Applications

| Derivatization Target | Reagent/Strategy | Analytical Enhancement | Principle of Detection | Reference |

|---|---|---|---|---|

| Metal Ions (e.g., Fe³⁺) | Design of a quinoline derivative with a specific chelating site | High selectivity and sensitivity | Fluorescence quenching upon complexation with the target ion. | nih.gov |

| Primary Amines | Use of a quinoline-carbaldehyde as a fluorogenic labeling agent | High-sensitivity fluorescence detection | Formation of a highly fluorescent isoindole derivative upon reaction. | nih.gov |

| Aldehydes/Carboxylic Acids | Labeling with reagents like 4-APEBA | Improved LC-MS/MS detection and screening | Introduction of isotopic signatures and fragmentation identifiers. | nih.gov |

Spectroscopic, Analytical, and Computational Investigations of 4 Hydroxyquinoline 3 Carbaldehyde

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of 4-Hydroxyquinoline-3-carbaldehyde. These methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone form, which influences the NMR spectra. researchgate.net

In the ¹H NMR spectrum, distinct signals are expected that confirm the key structural features. The aromatic protons on the quinoline (B57606) ring typically appear as a series of multiplets in the downfield region. The proton of the aldehyde group (-CHO) is highly deshielded and is expected to produce a singlet at a very low field. The proton attached to the nitrogen (N-H) and the hydroxyl group (O-H) are exchangeable and may appear as broad singlets.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. researchgate.net The spectrum would clearly show signals for the carbon atoms of the quinoline ring. Notably, the carbonyl carbon from the aldehyde group and the C4 carbon bearing the hydroxyl group (or the C=O in the quinolone tautomer) would have characteristic chemical shifts, confirming their presence. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton (-CHO) | > 9.5 (singlet) | ~190 |

| Aromatic Protons (H5-H8) | 7.0 - 8.5 (multiplets) | 115 - 140 |

| Vinylic Proton (H2) | ~8.5 - 9.0 (singlet) | ~145 |

| Quinolone Carbonyl (C4=O) | - | ~175 |

| C3 Carbon | - | ~115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. researchgate.neteurjchem.com The spectrum provides clear evidence for the key structural components.

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations, characteristic of the hydroxyl group and the nitrogen in the quinoline ring, a feature common in related hydroxyquinolines. researchgate.net The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹. vscht.czopenstax.org An additional C=O stretch for the quinolone tautomer may appear around 1650 cm⁻¹. openstax.org Characteristic C-H stretching vibrations for the aromatic ring and the aldehyde group appear just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively. vscht.czopenstax.org Stretching vibrations associated with the C=C and C=N bonds of the aromatic heterocyclic system are typically observed in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl/Amine | O-H / N-H stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aldehyde C-H | C-H stretch | 2850 and 2750 |

| Aldehyde Carbonyl | C=O stretch | 1700 - 1680 (strong) |

| Quinolone Carbonyl | C=O stretch | ~1650 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. xmu.edu.cn The molecular formula of the compound is C₁₀H₇NO₂. nih.gov

The calculated molecular weight is 173.17 g/mol , and the exact monoisotopic mass is 173.0477 Da. nih.gov In an ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 174. researchgate.net In GC-MS, which often uses electron ionization (EI), the molecular ion [M]⁺˙ would be observed at m/z 173. researchgate.netnih.gov

Analysis of the fragmentation patterns in MS/MS studies provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or the formyl radical (CHO).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₂ | nih.gov |

| Molecular Weight | 173.17 g/mol | nih.gov |

| Exact Mass | 173.0477 Da | nih.gov |

| Expected [M+H]⁺ ion | m/z 174 | researchgate.net |

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the electronic transitions within the molecule, providing insight into its conjugated system. eurjchem.com The aromatic quinoline ring system, along with the carbonyl and hydroxyl substituents, gives rise to characteristic absorption bands. These absorptions are typically due to π → π* and n → π* transitions. researchgate.net For similar hydroxyquinoline derivatives, absorption maxima are often observed in the 280-380 nm range. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. acs.org

Photoluminescence spectroscopy can be used to investigate the compound's fluorescent properties. Many quinoline derivatives are known to be fluorescent, and the emission spectrum would provide information about the energy of the excited state and the efficiency of the radiative decay process.

Advanced Analytical Techniques

Beyond standard spectroscopy, other analytical methods provide definitive compositional data.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₁₀H₇NO₂ to confirm the purity and composition of the sample. openstax.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 69.36% |

| Hydrogen | H | 1.008 | 7 | 4.08% |

| Nitrogen | N | 14.007 | 1 | 8.09% |

Theoretical and Computational Chemistry Studies

Computational chemistry provides invaluable insights into the electronic structure, properties, and potential interactions of this compound and related compounds. These theoretical approaches complement experimental findings and guide the design of new molecules with desired characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions, TD-DFT can help to understand the optical properties of compounds like this compound. These calculations are often performed in both the gas phase and in various solvents to account for solvent effects on the electronic transitions. The results are frequently compared with experimental spectra to validate the computational methodology.

Quantum chemical calculations are instrumental in establishing relationships between the molecular structure of quinolinecarbaldehydes and their observed properties. These calculations can elucidate how different substituents and their positions on the quinoline core affect the electronic distribution, reactivity, and spectroscopic characteristics of the molecule.

For instance, calculations of frontier molecular orbitals (HOMO and LUMO) have been used to support experimental findings regarding the oxidation and reduction potentials of quinolinecarbaldehydes. nih.govresearchgate.netmaterials-science.info The distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for the observed reactivity.

A key structural feature of this compound is the potential for tautomerism, specifically the equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. nih.gov The 4-quinolone tautomer is characterized by a ketone group at the 4-position and a proton on the nitrogen atom of the quinoline ring. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For derivatives of this compound, molecular docking studies can be performed to investigate their potential as inhibitors of various biological targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. The results of molecular docking can provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective inhibitors.

Biological and Pharmacological Activity Profiles of 4 Hydroxyquinoline 3 Carbaldehyde Derivatives: Mechanisms of Action

Antimicrobial Activity and Antibacterial Mechanisms

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. nih.govscienceopen.com Derivatives of 4-hydroxyquinoline-3-carbaldehyde have been synthesized and evaluated for their ability to combat various microbial pathogens, exhibiting promising results. researchgate.netmdpi.com

A variety of this compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain hydrazone derivatives of quinoline-3-carbaldehyde have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these compounds is often attributed to their specific structural features, with some derivatives showing moderate to potent antibacterial activity. researchgate.net In some studies, newly synthesized heterocyclic derivatives from 4-hydroxy-6-methylquinoline-3-carbaldehyde were found to be as potent as the standard antibiotic Ampicillin against four different bacterial species. researchgate.net

Similarly, various derivatives have been screened for their antifungal properties. Some diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroarylamino)methyl}phosphonates, synthesized from 4-oxo-1,4-dihydroquinoline-3-carboxaldehyde, have shown inhibitory effects against plant pathogenic fungi that are comparable to standard controls. researchgate.net The introduction of different substituents on the quinoline ring system can significantly influence the antifungal activity. nih.gov For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the position of the hydroxyl group and the length of a spacer chain can affect their antifungal efficacy. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Type | Target Microorganism(s) | Key Findings |

| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Promising activity with low MIC values. nih.gov |

| Heterocyclic derivatives from 4-hydroxy-6-methylquinoline-3-carbaldehyde | Four different bacterial species | Moderate to potent activity, with some compounds equipotent to Ampicillin. researchgate.net |

| Diethyl {(4-oxo-1,4-dihydroquinolin-3-yl) (aryl/heteroarylamino)methyl}phosphonates | Plant pathogenic fungi | Inhibitory effects comparable to standard controls. researchgate.net |

Tuberculosis remains a significant global health threat, and the quinoline scaffold has been instrumental in the development of anti-TB drugs. nih.gov Derivatives of this compound have been investigated for their potential to inhibit Mycobacterium tuberculosis (Mtb).

One of the key targets for quinoline-based anti-TB agents is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and transcription. nih.gov Fluoroquinolones, a class of quinoline derivatives, are known to target the GyrA subunit of DNA gyrase. nih.gov More recent research has focused on the GyrB subunit as a promising target to overcome resistance. nih.govnih.gov Synthetic quinoline derivatives have been designed to inhibit Mtb DNA gyrase, demonstrating the potential of this mechanism of action. nih.gov

Another critical target in Mtb is the Mycobacterial membrane protein large 3 (MmpL3) . nih.govfrontiersin.org MmpL3 is a transporter protein vital for the biogenesis of the mycobacterial cell envelope, specifically in the transport of trehalose (B1683222) monomycolates (TMMs), which are precursors to mycolic acids. nih.govfrontiersin.org Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. frontiersin.org A significant number of small molecule inhibitors with diverse chemical scaffolds have been identified to target MmpL3, making it a highly attractive target for the development of new anti-TB drugs. nih.govfrontiersin.orgnih.gov

Anticancer Activity and Cellular Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with quinoline derivatives showing significant promise. nih.govresearchgate.net Derivatives of this compound have been a focal point of this research due to their diverse mechanisms of anticancer action. mdpi.comnih.gov

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various human cancer cell lines. For example, quinoline-chalcone derivatives have shown excellent inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. researchgate.netsemanticscholar.org Similarly, hydrazone derivatives bearing a benzotriazole (B28993) moiety have exhibited pronounced cancer cell growth inhibitory effects with low micromolar IC50 values against pancreatic, lung, and cervical cancer cell lines. mdpi.com The cytotoxic activity of these compounds is often selective, with some derivatives showing higher toxicity towards cancer cells compared to normal cells. nih.govnih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | IC50 Values |

| Quinoline-chalcone derivative (12e) | MGC-803, HCT-116, MCF-7 | 1.38 µM, 5.34 µM, 5.21 µM semanticscholar.org |

| Benzotriazole-containing quinoline hydrazone (5e) | DAN-G (pancreatic), LCLC-103H (lung), SISO (cervical) | 1.23–1.49 µM mdpi.com |

| Modified 4-hydroxyquinolone analogue (3g) | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | Promising results with the best IC50 values among the investigated compounds. nih.gov |

The anticancer effects of this compound derivatives are often mediated through the modulation of key cellular enzymes. Quinoline-based compounds have been reported to inhibit topoisomerases , enzymes that are crucial for DNA replication and repair in cancer cells. For instance, a molecular docking study of a potent quinoline-3-carbaldehyde hydrazone derivative against MRSA suggested that it binds to the active site of DNA topoisomerase IV. nih.gov

Furthermore, these derivatives can influence the activity of various kinases , which are often dysregulated in cancer. While specific studies on this compound derivatives and kinase inhibition are emerging, the broader class of quinolines is known to possess kinase inhibitory activity. The redox properties of these compounds can also play a role in their mechanism of action, potentially through the generation of reactive oxygen species (ROS) that can damage cancer cells. semanticscholar.org

A significant mechanism of anticancer activity for some this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization . nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.gov

Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the assembly of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov For example, certain quinoline-chalcone derivatives have been reported as potent tubulin inhibitors with excellent anticancer potency. semanticscholar.org Molecular docking studies have further elucidated the binding patterns of these compounds within the colchicine binding site of tubulin. nih.govresearchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have demonstrated notable potential in cancer therapy through their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle. The antiproliferative effects of quinoline-containing compounds are often linked to these mechanisms. mdpi.com For instance, certain quinoline-3-carbaldehyde hydrazone derivatives have been investigated for their antitumor potential. mdpi.com One such derivative was found to reduce the viability of neuroblastoma cancer cells and induce G1 cell cycle arrest by upregulating the cell-cycle-related protein p27Kip1. mdpi.com

Furthermore, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were shown to exhibit cytotoxic activity against various human cancer cell lines. nih.gov At higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and ultimately induced apoptosis in CCRF-CEM leukemia cells in a dose-dependent manner. nih.gov The induction of apoptosis by these derivatives often occurs through the mitochondrial-dependent pathway. nih.gov These findings underscore the therapeutic value of this class of compounds as anticancer agents that function by disrupting cell cycle progression and promoting apoptosis. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cellular survival, proliferation, and apoptosis, is a key target. nih.gov Inhibition of the PI3Kα isoform, in particular, has been identified as a promising strategy for cancer treatment, and certain 4-aminoquinazoline derivatives have been shown to selectively inhibit this kinase, leading to cell cycle arrest and apoptosis. nih.gov

Antiviral Properties, Specifically Anti-HIV-1 Integrase Activity

A significant area of research for this compound derivatives is their potential as anti-HIV-1 agents, specifically targeting the viral enzyme integrase (IN). nih.govnih.govbrieflands.com HIV-1 integrase is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a step for which there is no equivalent in human cells. brieflands.comnih.gov This makes it a highly attractive target for antiretroviral therapy. nih.gov

A new class of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives has been synthesized and evaluated for anti-HIV activity. nih.gov Primary bioassays revealed that many of these compounds exhibit moderate inhibitory properties against HIV-1 in cell cultures. nih.gov For example, compounds 6d and 7e from one study were identified as the most potent, with inhibition rates of 32% and 28%, respectively, at a concentration of 100 μM, without showing significant cytotoxicity. nih.gov While some series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives did not show significant integrase inhibitory activity at concentrations below 100 µM, docking analyses suggest their scaffold is a suitable template for further structural modifications to improve potency. nih.gov

The mechanism of inhibition by styrylquinoline (SQ) derivatives has been studied in detail. These compounds effectively inhibit the 3'-processing activity of integrase with IC50 values in the micromolar range. nih.gov It is suggested that they act competitively, preventing the recognition and binding of integrase to the viral DNA. nih.govresearchgate.net

The catalytic activity of HIV-1 integrase is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺), in its active site. nih.govmdpi.com These ions are crucial for the phosphodiester bond cleavage and ligation reactions involved in integrating viral DNA into the host genome. nih.gov A key mechanism by which this compound derivatives inhibit HIV-1 integrase is through the chelation of these essential Mg²⁺ ions. nih.gov

Docking studies have shown that the carboxylic and hydroxyl groups of 4-hydroxyquinoline-3-carbohydrazide can bind to the active site of the integrase and chelate the Mg²⁺ ion. nih.gov This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication. This chelation mechanism is a common feature among many HIV integrase inhibitors. nih.govnih.gov For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related scaffold, is known to form a 1:1 complex with Mg²⁺, a process that requires the enolization of the ligand. nih.gov This ability to chelate metal ions in the active site is a foundational principle for the design of new anti-HIV-1 agents based on the quinoline framework. nih.govresearchgate.net

Antimalarial Effects and Target Interactions

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, and derivatives of this compound continue to be investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govusda.gov New synthetic quinoline derivatives, including those combined with sulfonamide or hydrazine (B178648)/hydrazide groups, have shown promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. nih.gov Importantly, some of these compounds displayed high selectivity, being more toxic to the parasite than to human cell lines. nih.gov

One of the key targets for antimalarial quinoline derivatives is the cytochrome bc1 complex (also known as complex III) in the parasite's mitochondrial respiratory chain. Inhibition of this complex disrupts the parasite's energy metabolism. Atovaquone is a known drug that targets the Qo site of the cytochrome bc1 complex. nih.gov Research on 2-hydroxy-1,4-naphthoquinones, which share structural similarities with quinoline derivatives, indicates that they also bind to the Qo site of the P. falciparum cytochrome bc1 complex. nih.govnih.gov Molecular modeling studies suggest that large, hydrophobic substituents on the quinoline ring are important for filling the deep hydrophobic pocket of the Qo site, which can enhance antimalarial activity. nih.gov

The malaria parasite, during its intra-erythrocytic stage, digests host cell hemoglobin within its food vacuole to obtain essential amino acids. nih.gov This process is a critical target for many antimalarial drugs. Different quinoline-containing drugs appear to interfere with this process through varied mechanisms. nih.govcapes.gov.br

Some 4-aminoquinolines, like chloroquine (B1663885) and amodiaquine, are thought to inhibit the digestion of hemoglobin, leading to its accumulation within the parasite. nih.gov In contrast, other quinoline derivatives, such as mefloquine (B1676156) and quinine, may inhibit the initial ingestion of host cell hemoglobin. nih.gov This difference in mechanism could explain observed antagonisms between certain quinoline drugs. nih.govresearchgate.net The central role of hemoglobin degradation in the action of these drugs is supported by studies showing that protease inhibitors, which block hemoglobin breakdown, antagonize the antimalarial activity of several quinoline-based drugs. nih.gov Specifically, inhibitors of plasmepsin I, a malarial aspartic protease, have been shown to reduce the incorporation of radiolabeled quinolines into hemozoin, a byproduct of hemoglobin digestion. nih.gov

Antioxidant Functionality and Radical Scavenging Mechanisms

Quinoline derivatives have been the subject of numerous studies for their antioxidant properties. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in various chronic diseases. researchgate.net

The mechanism of radical scavenging can vary. For some phenolic compounds, a process known as formal hydrogen transfer (FHT) is a favored pathway for neutralizing radicals. nih.gov In other cases, a single electron transfer (SET) mechanism may be predominant, particularly in aqueous solutions. rsc.org The antioxidant or pro-oxidant effect of certain 4-hydroxyquinoline (B1666331) derivatives can depend on their chemical structure and environment. nih.gov For example, the presence of electron-attracting groups at the ortho position to the hydroxyl group can make the resulting phenoxy radical unstable, potentially leading to a pro-oxidative effect. nih.gov In contrast, derivatives without such groups tend to act as antioxidants. nih.gov

The free radical scavenging activity of quinoline derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. researchgate.netuniv.kiev.ua Studies on 2-chloroquinoline-3-carbaldehydes have shown significant radical scavenging activity, with some derivatives exhibiting over 90% scavenging. researchgate.net The antioxidant potential of these compounds is often linked to their phenolic constituents. researchgate.net

| Research Finding | Compound Class | Radical Scavenging Activity (%) | Reference |

| High radical scavenging activity | 2-chloroquinoline-3-carbaldehyde (compound 1g) | 92.96% | researchgate.net |

| Moderate radical scavenging activity | 2-chloroquinoline-3-carbaldehyde derivatives (1b, 1c) | 84.65% - 85.75% | researchgate.net |

| Moderate radical scavenging activity | 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f) | 84.65% - 85.75% | researchgate.net |

| Low antioxidant activity | 8-hydroxyquinoline derivatives | IC50: 0.8–2.49 mg/mL | nih.gov |

Stabilization of Free Radicals

Derivatives of 4-hydroxyquinoline have demonstrated notable antioxidant effects through their ability to scavenge free radicals. The core structure, featuring a hydroxyl group on the quinoline scaffold, is central to this activity. The mechanism of action is rooted in the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. This process forms a more stable phenoxy radical on the quinoline derivative, which is less reactive and can be stabilized through electron delocalization across the aromatic ring system. researchgate.net

The antioxidant or pro-oxidant effect of 4-hydroxyquinoline derivatives can be influenced by their molecular structure and environment. nih.gov For instance, studies on 7-chloro-4-hydroxyquinoline (B73993) (CQ) and its derivatives have shown they can inhibit free-radical-induced peroxidation. nih.gov The presence of electron-withdrawing groups, such as a carboxyl or ester group at the position ortho to the hydroxyl group, can influence this activity by making the resulting phenoxy radical more active and potentially leading to a pro-oxidative role under certain conditions. nih.gov

Research on various quinoline derivatives has highlighted their potential as radical scavengers. For example, a study on 2-chloroquinoline-3-carbaldehydes reported significant radical scavenging activity, with some derivatives showing up to 92.96% activity in DPPH assays. researchgate.net This underscores the capacity of the quinoline framework, when appropriately substituted, to effectively stabilize free radicals. The general antioxidant properties of phenolic compounds, including hydroxyquinolines, are attributed to their capacity to act as hydrogen or electron donors to reactive oxygen species. researchgate.netresearchgate.net

Furthermore, the antioxidant potential of quinoline-based hybrids has been explored, with some compounds showing good DPPH scavenging abilities. nih.gov The ability of these derivatives to inhibit lipid peroxidation and scavenge various radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical confirms their role in mitigating oxidative stress. nih.govmdpi.comuniv.kiev.ua

Other Notable Biological Activities and Their Underlying Mechanisms

Quinoline derivatives, including those related to this compound, are recognized for their anti-inflammatory potential. researchgate.netnih.gov The mechanism underlying this activity is often linked to their ability to modulate inflammatory pathways. Some 4-hydroxyquinoline derivatives have demonstrated significant in vivo anti-inflammatory activity. researchgate.net While the precise mechanisms for all derivatives are not fully elucidated, the anti-inflammatory effects of quinoline compounds are a subject of ongoing research. researchgate.netnih.gov The core quinoline structure is a versatile scaffold that appears in numerous compounds with a wide array of therapeutic effects, including the management of inflammatory disorders. researchgate.net

The quinoline scaffold is a structural component in various compounds with cardiovascular applications, including antihypertensive effects. researchgate.net The mechanisms through which quinoline derivatives exert antihypertensive effects can be varied. For some compounds, the mechanism may involve actions such as vasodilation or interaction with specific receptors or enzymes involved in blood pressure regulation. For instance, the drug chlorthalidone, while not a quinoline derivative itself, demonstrates that antihypertensive effects can be independent of simple volume depletion and may involve the synthesis of substances that lower blood pressure. nih.gov Although direct studies on the antihypertensive mechanisms of this compound derivatives are not extensively detailed in the provided results, the broader class of quinoline derivatives has been associated with such activity. researchgate.net

A significant mechanism for the antidiabetic activity of this compound derivatives is the inhibition of key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. researchgate.netmdpi.comnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. mdpi.comnih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia, a critical factor in managing type 2 diabetes. mdpi.comnih.gov

Several studies have synthesized and evaluated quinoline derivatives for their inhibitory potential against these enzymes. For example, a series of imidazole-appended phenoxyquinoline derivatives, derived from 2-chloro-3-formyl quinoline, were tested for their in vitro α-amylase and α-glucosidase inhibitory activity. researchgate.net One compound, in particular, showed potent inhibition of both enzymes with IC50 values of 104.30 µmol/mL for α-amylase and 135.67 µmol/mL for α-glucosidase. researchgate.net

Similarly, quinoline–1,3,4-oxadiazole conjugates have been shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting stronger inhibition than the standard drug, acarbose. nih.gov Polyhydroquinoline derivatives have also been identified as excellent α-glucosidase inhibitors, with some showing IC50 values in the low micromolar range. researchgate.net These findings highlight a clear mechanism of action for the antidiabetic effects of these quinoline derivatives. nih.govdovepress.com

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Derivative/Compound | Target Enzyme | IC50 Value | Reference |

| Imidazole appended phenoxyquinolines | Compound 7a | α-Amylase | 104.30 ± 3.31 μmol/mL | researchgate.net |

| Compound 7a | α-Glucosidase | 135.67 ± 2.80 μmol/mL | researchgate.net | |

| Quinoline-1,3,4-oxadiazole conjugates | Compound 4i | α-Glucosidase | 15.85 µM | nih.gov |

| Compound 4k | α-Glucosidase | 23.69 µM | nih.gov | |

| Quinoline-1,2,3-triazole conjugates | Compound 12k | α-Glucosidase | 22.47 µM | nih.gov |

| Polyhydroquinoline derivatives | Various | α-Glucosidase | 1.23 to 73.85 μM | researchgate.net |

Quinoline derivatives have been investigated for their anticonvulsant properties, with research pointing to their interaction with the central nervous system. mdpi.comnih.gov A primary mechanism of action for some anticonvulsant drugs is the modulation of neurotransmitter systems, particularly the GABAergic system. mdpi.com For instance, some quinazolin-4(3H)-one derivatives, which share a heterocyclic scaffold with quinolines, are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. mdpi.com This is supported by studies where the anticonvulsant effect was antagonized by flumazenil, a known benzodiazepine (B76468) site antagonist. mdpi.com

The anticonvulsant activity of these compounds is often evaluated in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.govbiointerfaceresearch.com The effectiveness of these compounds in such models suggests their potential to either prevent seizure spread or raise the seizure threshold. nih.gov Structure-activity relationship studies have shown that specific substitutions on the quinoline or related heterocyclic ring are crucial for anticonvulsant potency. mdpi.comnih.govmdpi.com

The quinoline and quinazoline (B50416) scaffolds are prominent in the design of tyrosine kinase inhibitors, which are a critical class of anticancer agents. nih.govresearchgate.netsemanticscholar.org The mechanism of action involves the compound binding to the ATP-binding site of the tyrosine kinase domain of growth factor receptors, such as the epidermal growth factor receptor (EGFR). researchgate.netnih.gov This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. mdpi.com

Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-aminoquinazoline core, a close structural relative of the 4-hydroxyquinoline scaffold. nih.govmdpi.com Research has shown that specific structural features are important for potent tyrosine kinase inhibitory activity. These include the quinoline/quinazoline ring system acting as a scaffold, a hydrogen-bonding interaction with the N1 of the quinoline moiety, and specific substituents on the aniline (B41778) ring at the 4-position. researchgate.net Some derivatives have been designed as irreversible inhibitors, forming a covalent bond with a cysteine residue within the ATP-binding site of the enzyme, leading to prolonged inhibition. semanticscholar.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Electronic Properties and Lipophilicity

The electronic nature and lipophilicity of derivatives of 4-hydroxyquinoline-3-carbaldehyde are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The strategic placement of various substituents on the quinoline (B57606) ring allows for the fine-tuning of these properties.

Electronic Properties: The quinoline ring system, with its electron-deficient nitrogen atom, acts as an electron acceptor. Attaching aryl or arylvinyl substituents can create donor-π-acceptor systems that significantly influence the molecule's electronic and photophysical properties. mdpi.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density across the scaffold.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) increase the electron density of the quinoline ring through resonance, which can enhance interactions with biological targets and shift spectroscopic properties. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO₂) decrease the electron density. mdpi.commdpi.com Studies on related hydroxyquinolines have shown that increasing the electron-withdrawing properties of substituents can positively influence antiviral activity. mdpi.com